N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride
Overview
Description
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride is a complex organic compound that features a combination of functional groups, including a pyrrolidine ring, a nitrophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine derivative, followed by the introduction of the nitrophenyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include pyrrolidine, nitrobenzene, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide
- N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrobromide
Uniqueness
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(3-nitrophenyl)benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S.ClH/c23-18(14-20-11-4-5-12-20)15-21(16-7-6-8-17(13-16)22(24)25)28(26,27)19-9-2-1-3-10-19;/h1-3,6-10,13,18,23H,4-5,11-12,14-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQCHCUFSMHKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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